REACTION_SMILES
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[CH3:14][OH:15].[H:16][H:17].[NH3:13].[OH:1][C:2]12[CH2:3][CH:4]3[C:5](=[O:12])[CH:6]([CH2:7][CH:8]([CH2:9]1)[CH2:10]3)[CH2:11]2>>[OH:1][C:2]12[CH2:3][CH:4]3[CH:5]([NH2:13])[CH:6]([CH2:7][CH:8]([CH2:9]1)[CH2:10]3)[CH2:11]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C2CC3CC1CC(O)(C3)C2
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Name
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Type
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product
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Smiles
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NC1C2CC3CC1CC(O)(C3)C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][OH:15].[H:16][H:17].[NH3:13].[OH:1][C:2]12[CH2:3][CH:4]3[C:5](=[O:12])[CH:6]([CH2:7][CH:8]([CH2:9]1)[CH2:10]3)[CH2:11]2>>[OH:1][C:2]12[CH2:3][CH:4]3[CH:5]([NH2:13])[CH:6]([CH2:7][CH:8]([CH2:9]1)[CH2:10]3)[CH2:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C2CC3CC1CC(O)(C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CC3CC1CC(O)(C3)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |